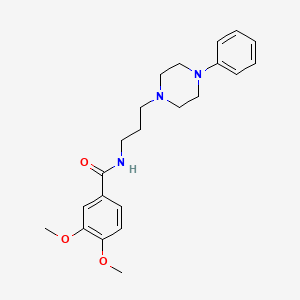
3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound. It is related to a series of compounds synthesized for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Further investigations of the structure can be done using docking studies with the crystal structure of relevant protein organisms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride in methanol . The reaction involves the precursor molecule and different substituted aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Intracellular Calcium Modulation
Substituted 1,4-benzoxazines, related to the structure of interest, have been explored for their effects on intracellular calcium levels. These compounds, particularly those with a homoveratrylamino moiety, have shown moderate activity, indicating potential applications in diseases where calcium signaling is implicated (Bourlot et al., 1998).
Antitubercular Activity
Derivatives with a benzamide component have been synthesized and evaluated for their anti-tubercular efficacy against Mycobacterium tuberculosis, showing promising activity. This suggests potential applications in the development of new antitubercular agents (Nimbalkar et al., 2018).
Mitosis Inhibition
Compounds structurally related to benzamides have been investigated for their ability to inhibit mitosis in plant cells, suggesting a potential role in the development of herbicides or anti-cancer agents that target cell division mechanisms (Merlin et al., 1987).
Cancer Stem Cell Targeting
Novel derivatives featuring dimethoxy-benzoyl components have shown activity against cancer stem cells, highlighting a potential route for targeting hard-to-treat cancer cell populations and preventing cancer recurrence (Bhat et al., 2016).
Antimicrobial and Antioxidant Activities
Benzoxazole derivatives, incorporating elements similar to the compound of interest, have demonstrated promising antimicrobial activities against various pathogens, as well as antioxidant properties. These findings suggest potential applications in infection control and oxidative stress management (Temiz-Arpaci et al., 2021).
Hypolipidemic Activity
Research into heterocyclic analogs of chlorcyclizine, which share structural similarities with benzamide derivatives, has uncovered potent hypolipidemic activity, indicating potential for the development of new cholesterol-lowering drugs (Ashton et al., 1984).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-10-9-18(17-21(20)28-2)22(26)23-11-6-12-24-13-15-25(16-14-24)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBXPXFWPTQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

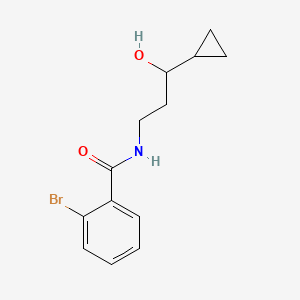
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)

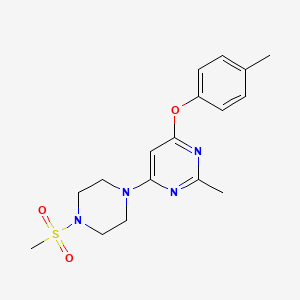


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)
![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)
![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)
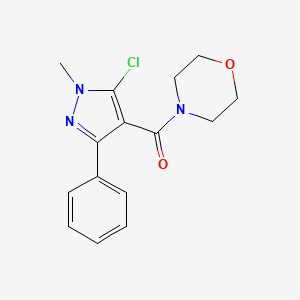
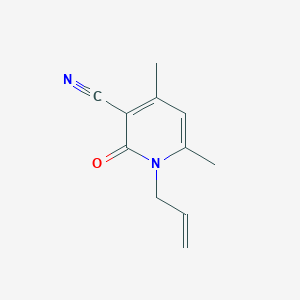

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)
